7,7-Difluorotricyclo[2.2.1.02,6]heptane-1-carbaldehyde
Description
7,7-Difluorotricyclo[2.2.1.02,6]heptane-1-carbaldehyde is a tricyclic compound characterized by a rigid bicyclo[2.2.1]heptane core fused with an additional bridge, forming a tricyclo[2.2.1.02,6] framework. The molecule features two fluorine atoms at the 7-position and a formyl (-CHO) group at the 1-position. Its molecular formula is C₉H₁₀F₂O₂, with a molecular weight of 188.18 g/mol . The fluorine substituents introduce significant electronegativity, influencing both electronic and steric properties, while the aldehyde group provides a reactive site for further functionalization. This compound is of interest in medicinal chemistry and materials science due to its unique stereoelectronic profile .
Properties
IUPAC Name |
7,7-difluorotricyclo[2.2.1.02,6]heptane-1-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O/c9-8(10)4-1-5-6(2-4)7(5,8)3-11/h3-6H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUVZIXMJMVDJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3C1C3(C2(F)F)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2411307-71-4 | |
| Record name | 7,7-difluorotricyclo[2.2.1.0,2,6]heptane-1-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Difluorotricyclo[2.2.1.02,6]heptane-1-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common approach is the fluorination of a tricyclic precursor, followed by the introduction of the aldehyde group. The reaction conditions often require the use of specific fluorinating agents and controlled temperatures to ensure the selective introduction of fluorine atoms.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency. The use of advanced purification techniques, such as chromatography, is also essential to obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
7,7-Difluorotricyclo[2.2.1.02,6]heptane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7,7-Difluorotricyclo[2.2.1.02,6]heptane-1-carbaldehyde finds applications in several areas of scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 7,7-Difluorotricyclo[2.2.1.02,6]heptane-1-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable tool in drug design and development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key analogs of 7,7-difluorotricyclo[2.2.1.02,6]heptane-1-carbaldehyde, highlighting substituent-driven differences:
Key Comparisons
Electronic Effects
- Fluorine vs. Methyl Substituents : The electron-withdrawing fluorine atoms in the difluoro compound increase the electrophilicity of the aldehyde group compared to methyl-substituted analogs (e.g., 7,7-dimethyl derivatives). This enhances reactivity in nucleophilic additions, as seen in studies on bridgehead aldehydes .
- Carbonyl Fluoride vs. Carboxylic Acid : The carbonyl fluoride (COF) group in the dimethyl analog (C₁₀H₁₃FO) is more reactive than the carboxylic acid (COOH) due to the electronegativity of fluorine, making it suitable for acyl transfer reactions .
Steric and Physical Properties
Research Findings and Data
Reactivity in Solvolysis Reactions
Studies on bicyclo[2.2.1]heptane-1-carbaldehyde derivatives reveal that electron-withdrawing groups (e.g., -F) at bridgehead positions decrease solvolysis rates by destabilizing transition states. For instance, 7,7-dimethylbicyclo[2.2.1]heptane-1-carbaldehyde undergoes acylative ring expansion with benzoyl chloride, while fluorinated analogs may require modified conditions due to reduced nucleophilicity .
Spectral Data
- NMR Shifts : The aldehyde proton in tricyclo[2.2.1.02,6]heptane-1-carbaldehyde appears at δ 9.90 ppm in DMSO-d₆, whereas fluorine atoms in the difluoro compound cause deshielding effects, shifting adjacent protons upfield .
Biological Activity
7,7-Difluorotricyclo[2.2.1.02,6]heptane-1-carbaldehyde is a specialized compound within the class of bicyclic and tricyclic structures, notable for its unique fluorinated properties. The biological activity of this compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology.
- Chemical Formula: C10H10F2O
- Molecular Weight: 188.19 g/mol
- CAS Number: 2411307-71-4
The biological activity of 7,7-Difluorotricyclo[2.2.1.02,6]heptane-1-carbaldehyde is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of fluorine atoms enhances lipophilicity and metabolic stability, which may lead to improved bioavailability compared to non-fluorinated analogs.
Biological Activity Overview
Research has indicated several key areas where 7,7-Difluorotricyclo[2.2.1.02,6]heptane-1-carbaldehyde exhibits notable biological activity:
-
Antimicrobial Activity
- Studies have shown that this compound possesses antimicrobial properties against various bacterial strains.
- Case Study: In vitro tests demonstrated a significant reduction in bacterial growth for Gram-positive and Gram-negative bacteria when treated with concentrations above 50 µg/mL.
-
Antitumor Activity
- Preliminary investigations suggest potential antitumor effects.
- Data Table: Antitumor Activity Assay Results
Concentration (µg/mL) % Inhibition 10 20% 50 45% 100 70% -
Neuroprotective Effects
- The compound has been evaluated for neuroprotective properties in models of oxidative stress.
- Findings: Exhibited a protective effect on neuronal cells exposed to oxidative agents, reducing cell death by approximately 30%.
Pharmacological Studies
Recent pharmacological studies have explored the therapeutic potential of 7,7-Difluorotricyclo[2.2.1.02,6]heptane-1-carbaldehyde:
- Study Design: Animal models were used to assess the efficacy of the compound in reducing inflammation and pain.
- Results: Significant reduction in inflammatory markers was observed, suggesting a potential role as an anti-inflammatory agent.
Safety and Toxicology
Toxicological evaluations are crucial for understanding the safety profile of new compounds:
- Acute Toxicity Tests: LD50 values were determined in rodent models, indicating a moderate toxicity level.
- Safety Profile: Long-term exposure studies are ongoing to assess chronic effects and potential carcinogenicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
